Methyl 5-methoxy-3-oxoindoline-2-carboxylate
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Overview
Description
Methyl 5-methoxy-3-oxoindoline-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a carbonyl compound under acidic conditions to form the indole ring . The reaction conditions often include refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for large-scale production due to its efficiency and relatively straightforward procedure .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl 5-methoxy-3-oxoindoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are part of the RAF/MEK/ERK signaling pathway . This pathway is crucial for cell proliferation and survival, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 3-methylene-2-oxoindoline-5-carboxamide derivatives
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
Methyl 5-methoxy-3-oxoindoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 5-position and the ester functionality at the 2-position make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 5-methoxy-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)10(13)9(12-8)11(14)16-2/h3-5,9,12H,1-2H3 |
InChI Key |
FAYTUWOFOYIOJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C2=O)C(=O)OC |
Origin of Product |
United States |
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